1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is a synthetic organic compound that features an indole moiety linked to a methoxybenzyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(1H-indol-3-yl)-3-(2-hydroxybenzyl)urea.
Substitution: Formation of 1-(1H-indol-3-yl)-3-(2-substituted benzyl)urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to its desired biological effects.
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)-3-(2-hydroxybenzyl)urea
- 1-(1H-indol-3-yl)-3-(2-chlorobenzyl)urea
- 1-(1H-indol-3-yl)-3-(2-nitrobenzyl)urea
Uniqueness: 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-9-5-2-6-12(16)10-19-17(21)20-15-11-18-14-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRAFKABRWBAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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